3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol

Description

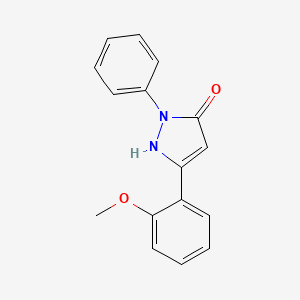

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a phenyl group at position 1, and a 2-methoxyphenyl substituent at position 3 (Figure 1). Pyrazole derivatives are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The ortho-methoxy group in this compound introduces steric and electronic effects that influence its reactivity, solubility, and intermolecular interactions. Its synthesis typically involves condensation reactions between substituted diketones and hydrazines under acidic or solvent-mediated conditions .

Properties

IUPAC Name |

5-(2-methoxyphenyl)-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-15-10-6-5-9-13(15)14-11-16(19)18(17-14)12-7-3-2-4-8-12/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJKHYCMDJSODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)N(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of 2-methoxybenzaldehyde with phenylhydrazine followed by cyclization with an appropriate diketone can yield the desired pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it a candidate for further research in drug development:

1. Antimicrobial Activity:

Research indicates that pyrazole derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol demonstrate effectiveness against various bacterial strains and fungi .

2. Anti-inflammatory Effects:

Pyrazole derivatives have been investigated for their anti-inflammatory properties. In vivo studies suggest that these compounds can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases . For instance, specific analogs of this compound have shown promising results in reducing edema in animal models.

3. Analgesic Properties:

The analgesic potential of this compound has been evaluated through various assays, demonstrating efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound's mechanism may involve inhibition of cyclooxygenase enzymes, leading to reduced pain perception .

4. Anticancer Activity:

Recent studies have explored the anticancer properties of pyrazole derivatives. Compounds similar to this compound have shown cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Case Study: Analgesic Activity Evaluation

In a controlled study assessing the analgesic activity of pyrazole derivatives including this compound, researchers administered varying doses to animal models subjected to acetic acid-induced pain. Results indicated significant pain relief at doses equivalent to established analgesics, suggesting potential as a new therapeutic agent for pain management .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

A key distinction among pyrazol-5-ol derivatives lies in the substituents on the phenyl rings. Below is a comparative analysis:

Key Observations :

- Steric Effects : Ortho-substitution (2-MeO) creates steric hindrance, reducing rotational freedom and affecting crystal packing compared to para-substituted analogs (e.g., 4-MeO in ).

- Synthetic Complexity : Derivatives with multiple methoxy groups (e.g., 3,4-diMeO in ) require more intricate synthetic routes, whereas the target compound is synthesized efficiently via one-pot methods .

Physical and Crystallographic Properties

- Melting Points: The target compound’s melting point is influenced by hydrogen bonding (O-H···N) in the crystal lattice, as seen in related structures like 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (m.p. 449 K) .

- Crystal Packing : Dihedral angles between the pyrazole ring and substituent phenyl groups vary significantly. For example, the 4-methoxyphenyl analog forms a 16.83° angle with the pyrazole ring , whereas the ortho-substituted target compound likely exhibits greater torsional strain, affecting solubility.

Biological Activity

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol, a member of the pyrazole family, has garnered attention for its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, particularly in cancer treatment, anti-inflammatory applications, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive understanding of its effects.

Chemical Structure

The compound this compound features a pyrazole ring substituted with a methoxyphenyl group and a phenyl group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study exploring various pyrazole compounds found that those similar to this compound exhibited significant antiproliferative effects against human cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) with IC50 values ranging from 6.43 µM to 9.83 µM .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In silico studies predict that many pyrazole derivatives exhibit promising anti-inflammatory activity with high probability scores (Pa values) indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: In Silico Anti-inflammatory Activity Predictions

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, pyrazole derivatives have demonstrated antimicrobial properties. A study synthesized various pyrazole-thiazole derivatives and evaluated their antimicrobial efficacy, revealing that certain compounds effectively inhibited bacterial growth .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- VEGFR-2 Inhibition : Molecular docking studies suggest that this compound may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for tumor angiogenesis .

- Antioxidant Properties : The compound has shown antioxidant activity, which may contribute to its cytotoxic effects on cancer cells by reducing oxidative stress .

Case Studies

A notable case study involved the evaluation of pyrazole derivatives against various human tumor cell lines, where significant cytotoxicity was observed at concentrations ranging from 15 to 150 µM. The most potent derivatives were further analyzed for their morphological effects on treated cells, confirming the induction of apoptosis in sensitive cell lines like RKO and HeLa .

Q & A

Q. What are the common synthetic routes for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol?

Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted ketones and aldehydes. For example:

- Reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under reflux conditions in ethanol or acetic acid, followed by cyclization .

- Key intermediates like α,β-unsaturated ketones are formed, which are then subjected to acid- or base-catalyzed cyclization to yield the pyrazole core .

- Purity is ensured via recrystallization using solvents like ethanol or methanol, followed by characterization via NMR and IR spectroscopy .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystals are grown via slow evaporation of a saturated solution (e.g., methanol/chloroform). Diffraction data are collected using instruments like the Stoe IPDS-II diffractometer .

- The SHELX suite (e.g., SHELXL for refinement) is used to solve the structure. Hydrogen bonding and π-π stacking interactions are analyzed to understand packing motifs .

- Key parameters: Space group (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a = 9.5880 Å), and R-factor (<0.05 for high precision) .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O/C=N stretches at 1600–1700 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 307) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

Methodological Answer:

- Cross-validation : Compare X-ray bond lengths/angles with DFT-calculated values (e.g., using Gaussian or ORCA software). Discrepancies >0.05 Å may indicate disorder or solvent effects .

- Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) that might explain spectral broadening .

- High-resolution MS : Confirm molecular formula when isotopic patterns conflict with crystallographic data .

Q. What strategies optimize synthetic yield and purity for this compound?

Methodological Answer:

- Reaction optimization : Screen catalysts (e.g., p-TsOH for cyclization) and solvents (DMF vs. ethanol) to enhance regioselectivity .

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted aldehydes). Adjust stoichiometry (e.g., 1.2:1 aldehyde:ketone ratio) .

- Crystallization control : Use seed crystals and gradient cooling to improve crystal quality and yield .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

Methodological Answer:

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian09 with B3LYP/6-311G(d,p) basis set .

- Molecular docking : Simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use AutoDock Vina with crystal structures from the PDB .

- QSAR models : Corolate substituent effects (e.g., methoxy position) with bioactivity data from in vitro assays .

Q. How are hydrogen-bonding networks analyzed in the crystal lattice?

Methodological Answer:

- Mercury software : Visualize intermolecular interactions (e.g., O–H···N bonds) and quantify geometry (distance: 2.6–3.0 Å, angle: 150–180°) .

- Hirshfeld surface analysis : Map contact surfaces to identify dominant interactions (e.g., H···H vs. C···O contacts) .

- Thermal ellipsoid plots : Assess disorder using anisotropic displacement parameters from SHELXL refinement .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Anti-inflammatory assays : Measure COX-2 inhibition via ELISA (IC50 values) .

- Antioxidant activity : Use DPPH radical scavenging assays; compare IC50 with standard antioxidants (e.g., ascorbic acid) .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa), with IC50 <10 µM indicating high potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.